Cdmfda
Overview
Description
Cdmfda, also known as Cadmium Fluorescein Diacetate, is a fluorescent dye used extensively in biological and chemical research. This compound is particularly valued for its ability to stain cells and tissues, making it a crucial tool in microscopy and flow cytometry. The compound’s fluorescence properties allow researchers to visualize and track cellular processes in real-time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium Fluorescein Diacetate typically involves the reaction of fluorescein diacetate with cadmium salts. The process begins with the preparation of fluorescein diacetate, which is then reacted with cadmium chloride or cadmium sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or ethanol, and the temperature is maintained at around 25-30°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Cadmium Fluorescein Diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Cadmium Fluorescein Diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release fluorescein and cadmium ions.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids are commonly used to hydrolyze Cadmium Fluorescein Diacetate.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.
Major Products Formed
Hydrolysis: Fluorescein and cadmium ions.
Oxidation: Oxidized derivatives of fluorescein.
Substitution: Substituted fluorescein derivatives.
Scientific Research Applications
Cadmium Fluorescein Diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cell staining and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity.
Mechanism of Action
The mechanism of action of Cadmium Fluorescein Diacetate involves its uptake by cells, where it is hydrolyzed by intracellular esterases to release fluorescein. The released fluorescein emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize and track cellular processes. The cadmium ions may also interact with cellular components, although their exact role is less well understood.
Comparison with Similar Compounds
Cadmium Fluorescein Diacetate is unique in its combination of cadmium and fluorescein, which provides distinct fluorescence properties. Similar compounds include:
Fluorescein Diacetate: Lacks the cadmium component but is widely used for cell staining.
Cadmium Sulfide Nanoparticles: Used for their fluorescence properties but differ in their chemical structure and applications.
Rhodamine B: Another fluorescent dye with different spectral properties and applications.
Cadmium Fluorescein Diacetate stands out due to its specific fluorescence characteristics and its ability to be hydrolyzed within cells, making it a valuable tool in various research fields.
Properties
IUPAC Name |
3',6'-dihydroxy-4',5'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7/c1-10-17(24)7-5-14-19(10)29-20-11(2)18(25)8-6-15(20)23(14)16-9-12(21(26)27)3-4-13(16)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYNXRDPKOADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905213 | |
Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100111-03-3 | |
Record name | 6-Carboxy-4',5'-dimethylfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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